1-(3-Chloropropyl)-3-methylurea

Description

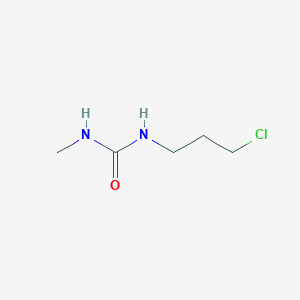

1-(3-Chloropropyl)-3-methylurea is a substituted urea derivative characterized by a chloropropyl group (-CH₂CH₂CH₂Cl) attached to the urea backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines the hydrogen-bonding capacity of urea with the reactivity of the chloropropyl moiety, enabling applications in nucleophilic substitution reactions and as a precursor for alkylating agents. The chloropropyl group enhances lipophilicity, influencing solubility and interaction with biological targets .

Properties

IUPAC Name |

1-(3-chloropropyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O/c1-7-5(9)8-4-2-3-6/h2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHQAGNJNRNMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564988 | |

| Record name | N-(3-Chloropropyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13107-99-8 | |

| Record name | N-(3-Chloropropyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with methyl isocyanate under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and automated monitoring systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-methylurea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted urea derivatives, alcohols, and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloropropyl)-3-methylurea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against specific biological targets.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-methylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Halogenated Alkyl Chains

- 1-(3-Iodopropyl)-3,7-dimethylxanthine : Compared to the chloropropyl analogue, the iodo derivative exhibits significantly higher reactivity in amination reactions due to the superior leaving-group ability of iodide (I⁻) versus chloride (Cl⁻). Substituting chlorine with iodine increases reaction yields by ~30% and reduces reaction time by 50% .

- 1-(3-Bromopropyl) Derivatives : Bromine’s intermediate electronegativity results in reactivity between chloro- and iodo-substituted compounds. However, brominated derivatives are less commonly used due to cost and handling challenges .

Table 1: Reactivity of Halogenated Alkyl-Ureas

| Compound | Leaving Group | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1-(3-Chloropropyl)-3-methylurea | Cl | 24 | 55–60 |

| 1-(3-Iodopropyl)-3,7-dimethylxanthine | I | 12 | 85–90 |

| 1-(3-Bromopropyl)-o-carborane | Br | 18 | 70–75 |

Aromatic Substitution Patterns in Ureas

Chlorophenyl vs. Chloropropyl Ureas

- This structural difference also alters solubility, with chlorophenyl derivatives being less soluble in polar solvents like methanol .

- 1-(3,4-Dichlorophenyl)-3-methylurea : A key herbicide, this compound demonstrates higher phytotoxicity than this compound due to electron-withdrawing dichloro groups, which stabilize the urea’s bioactive conformation .

Table 2: Physicochemical Properties of Urea Derivatives

| Compound | LogP | Melting Point (°C) | Solubility (mg/mL, MeOH) |

|---|---|---|---|

| This compound | 1.8 | 98–102 | 120 |

| 3-(3-Chlorophenyl)-1,1-diisopropylurea | 3.2 | 145–148 | 25 |

| 1-(3,4-Dichlorophenyl)-3-methylurea | 2.5 | 132–135 | 50 |

Key Research Findings

Synthetic Efficiency : Chloropropyl derivatives are less reactive than iodo/bromo analogues but offer cost and stability advantages for large-scale synthesis .

Biological Activity : Aliphatic chloropropyl groups are less bioactive in herbicides compared to aromatic chlorophenyl substituents, highlighting structure-activity trade-offs .

Material Science Utility : Chloropropyl-substituted carboranes exhibit unique crystal packing behaviors, suggesting applications in boron neutron capture therapy (BNCT) .

Biological Activity

1-(3-Chloropropyl)-3-methylurea is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₁ClN₂O

- IUPAC Name : this compound

- CAS Number : 13107-99-8

The compound is characterized by a urea backbone with a chloropropyl substituent, which influences its reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, potentially disrupting metabolic pathways.

- Cellular Interference : It can alter protein structures or bind to active sites, affecting cellular functions and signaling pathways.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound exhibit anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), the compound was found to induce cell death with an IC50 value of approximately 25 µM. This indicates a promising avenue for further research into its use as a chemotherapeutic agent .

Research Applications

This compound is utilized in various research applications:

- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules due to its reactive nature.

- Pharmaceutical Development : Ongoing research aims to develop new pharmaceuticals based on its structure and activity.

- Agricultural Chemistry : The compound's potential as a pesticide is being explored, particularly for its effectiveness against specific pests and diseases .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Chloropropyl group enhances reactivity |

| 1-(3-Chloropropyl)-3-phenylurea | Moderate antimicrobial | Phenyl group alters lipophilicity |

| 1-(3-Chloropropyl)-3-ethylurea | Limited data available | Ethyl group decreases potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.